[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3.ClH/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7;/h2H,1H2,(H,12,13)(H2,9,10,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJKRPGDBHMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NC#N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrimidine Precursors with Cyanoamino Functionalization
The cyanoamino group introduction typically involves nucleophilic substitution or amination reactions on a halogenated pyrimidine intermediate, followed by cyanation using cyanide sources or cyanamide derivatives under controlled conditions.
Hydroxyl substitution at the 4-position of the pyrimidine ring is commonly achieved via hydrolysis or selective nucleophilic aromatic substitution.
The acetic acid side chain at the 5-position is introduced through alkylation or acylation reactions using haloacetic acid derivatives or glycine equivalents.
Use of Hydroxylamine Hydrochloride and Chloroacetaldehyde Hydrate for Acetic Acid Derivative Synthesis
A relevant synthetic approach for preparing related acetic acid derivatives involves reacting hydroxylamine hydrochloride with chloroacetaldehyde hydrate in aqueous medium.
Typical reaction conditions include:
Molar ratio: hydroxylamine hydrochloride to chloroacetaldehyde hydrate approximately 1:1.
Temperature: 50–80 °C.
Reaction time: 1–10 hours.
Post-reaction concentration under reduced pressure (3000–3500 Pa) at 50–80 °C.
Drying of the resultant wet solid at 50–80 °C for 10–20 hours to obtain the crystalline product.
This method yields high purity products with relatively simple post-processing, avoiding complex extraction and recrystallization steps.
Example data from a patent report:
| Component | Quantity (g) | Purity (%) | Moles |
|---|---|---|---|
| Water | 3342 | - | - |
| Hydroxylamine hydrochloride | 706 | 98.5 | 10 |
| Chloroacetaldehyde hydrate | 1671 | 99.0 | 10 |
Alternative Reaction Conditions for Smaller Scale Synthesis
- For smaller scale synthesis, similar molar ratios are used with adjusted quantities and temperatures:
| Component | Quantity (g) | Purity (%) | Moles |
|---|---|---|---|
| Water | 334.2 | - | - |
| Hydroxylamine hydrochloride | 70.6 | 98.5 | 1 |
| Chloroacetaldehyde hydrate | 167.1 | 99.0 | 1 |
Reaction at 100 °C for 1 hour, vacuum concentration at 70 °C, 3300 Pa, followed by drying at 60 °C for 10 h.
Reaction Mechanism Insights and Optimization
The reaction likely proceeds via formation of an oxime intermediate from chloroacetaldehyde and hydroxylamine hydrochloride, which upon dehydration and cyclization leads to the acetic acid derivative.
The use of reduced pressure concentration and controlled drying prevents decomposition and facilitates isolation of high-purity crystalline products.
The molar ratio of reactants close to 1:1 is critical to minimize side reactions and maximize yield.
Reaction temperature and time are optimized to balance reaction completion and product stability.
Purification and Post-Processing
The method emphasizes simplified post-processing:
Direct desolventization of the reaction mixture to obtain a wet solid.
Subsequent drying under controlled temperature and pressure conditions.
This avoids labor-intensive extraction and recrystallization, reducing solvent use and process time.
The final product is a white crystalline solid with high purity suitable for further applications or formulation.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Reactants Molar Ratio | 0.98–1.02 : 1 | Hydroxylamine hydrochloride : chloroacetaldehyde hydrate |
| Reaction Temperature | 50–100 °C | Typically 50–80 °C for large scale; 100 °C for small scale |
| Reaction Time | 1–10 hours | Longer times at lower temperature; shorter at higher temp |
| Pressure for Concentration | 3000–3500 Pa | Reduced pressure to concentrate reaction mixture |
| Concentration Temperature | 50–80 °C | To avoid decomposition |
| Drying Temperature | 50–80 °C | 10–20 hours drying |
| Yield | Up to 91.5% | High yield reported with optimized conditions |
Research Findings and Industrial Relevance
The described preparation methods provide robust, scalable routes to obtain acetic acid derivatives related to [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride.
Simplified post-processing reduces cost and environmental impact, making these methods attractive for industrial synthesis.
The stability of raw materials (e.g., glyoxylic acid in related syntheses) influences product purity and yield; thus, using stable intermediates like chloroacetaldehyde hydrate is advantageous.
Reaction parameters can be fine-tuned for scale-up without compromising product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require specific conditions such as controlled temperatures, pH levels, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate |
| Reduction | Gain of electrons or hydrogen | Sodium borohydride |
| Substitution | Replacement of a leaving group with a nucleophile | Amines |
Biology
Research indicates that [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride exhibits potential anti-inflammatory and antimicrobial properties. Studies have shown its effectiveness in inhibiting nitric oxide production in immune cells, suggesting its role in modulating inflammatory responses.
Medicine
Ongoing investigations are exploring the compound's therapeutic potential against various diseases. Its mechanism of action may involve the inhibition of specific enzymes linked to metabolic pathways, such as glycogen synthase kinase 3 (GSK3), which is crucial for cellular signaling.
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of nitric oxide production | Treatment of inflammatory diseases |
| Antiviral | Modulation of immune responses | Potential antiviral therapies |
Industry
In industrial applications, this compound is utilized in developing materials with specific properties. It can serve as a precursor for corrosion inhibitors and organic semiconductors, contributing to advancements in material science.
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of derivatives similar to this compound. Results demonstrated significant inhibition of nitric oxide production in mouse peritoneal cells, indicating its potential as an anti-inflammatory agent.
Case Study 2: Synthesis of Complex Heterocycles
Researchers successfully synthesized a series of complex heterocycles using this compound as a key intermediate. The resulting compounds exhibited enhanced biological activities compared to their parent structures.
Mechanism of Action
The mechanism of action of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
The functional groups on the pyrimidine ring critically influence physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations:
- Cyanoamino vs. Amino: The cyanoamino group (-NH-CN) in the target compound introduces strong hydrogen-bonding capacity and electronegativity compared to the amino group (-NH₂) in its analog, which may enhance interactions with biological targets (e.g., fungal enzymes) .
- Hydroxyl vs. Methoxy: The 4-OH group increases polarity and hydrogen-bond donor capacity, contrasting with methoxy (-OMe) substituents in analogs like 4,6-dimethoxypyrimidin-5-methylamine, which improve metabolic stability and lipophilicity .
- Acetic Acid Moiety : The free carboxylic acid (or its hydrochloride salt) enhances water solubility, whereas esterified analogs (e.g., ethyl ester) act as prodrugs with better cell permeability .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound is scarce, inferences can be drawn from structural trends:
- Solubility: The hydrochloride salt form and carboxylic acid group likely confer high solubility in polar solvents (e.g., water or DMSO), contrasting with phenyl-substituted analogs (e.g., 5-phenyl-2-(cyanoamino)pyrimidine), which are more suited for lipid-rich environments .
- Stability: The cyanoamino group may confer susceptibility to hydrolysis under acidic or basic conditions, whereas methoxy or methylamine substituents (e.g., 4,6-dimethoxypyrimidin-5-methylamine) enhance stability .
Biological Activity
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO·HCl
- Molecular Weight : 232.64 g/mol
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as glycogen synthase kinase 3 (GSK3), which plays a critical role in cellular signaling and metabolism .
- Nitric Oxide Production Modulation : In vitro studies have demonstrated that derivatives related to this compound can suppress nitric oxide (NO) production in immune cells, indicating potential anti-inflammatory properties .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored through various studies:
- Anti-inflammatory Effects : Compounds structurally similar to [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid have shown significant inhibition of NO production in mouse peritoneal cells, suggesting their potential as anti-inflammatory agents .
- Antiviral Activity : Preliminary screenings have indicated that certain pyrimidine derivatives exhibit antiviral properties, particularly against viral infections that trigger immune responses .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride?
- Methodological Answer :
- Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or aerosols .
- Emergency Response : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. In case of ingestion, seek medical attention immediately .
- Storage : Store in a cool, ventilated area away from ignition sources. Avoid dust formation during handling .
Q. What synthetic routes are reported for structurally related pyrimidine-acetic acid derivatives?
- Methodological Answer :
- Substitution Reactions : Similar compounds (e.g., 2-(cyanoamino)pyrimidines) are synthesized via substitution reactions under alkaline conditions. For example, 5-phenyl substituted derivatives use nucleophilic displacement of halides with cyanoamine groups .
- Condensation Strategies : Condensation of pyrimidine-thiol derivatives with bromoacetic acid in aqueous NaOH, followed by acidification, yields acetic acid-functionalized pyrimidines .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positioning on the pyrimidine ring and acetic acid linkage.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogous pyrimidine derivatives .
Advanced Research Questions
Q. How can conflicting reactivity data for the cyanoamino group in pyrimidine derivatives be resolved?
- Methodological Answer :
- Controlled Reactivity Studies : Compare reaction outcomes under varying pH (acidic vs. alkaline) and solvent systems (polar aprotic vs. aqueous). For instance, cyanoamino groups in fungicidal pyrimidines show pH-dependent stability .
- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., electron-withdrawing substituents) on cyanoamino reactivity. Correlate with experimental yields .
Q. What strategies optimize the synthesis of this compound for scalability?
- Methodological Answer :
- Stepwise Functionalization : First introduce the hydroxypyrimidine core, followed by cyanoamino and acetic acid groups to minimize side reactions. Patent methods for similar compounds emphasize sequential substitution and purification .
- Catalytic Enhancements : Explore transition-metal catalysts (e.g., Pd/Cu) for regioselective C-N bond formation, as seen in PROTAC linker syntheses .
Q. How can structural features of this compound be leveraged in targeted protein degradation (e.g., PROTACs)?
- Methodological Answer :
- Linker Design : The acetic acid moiety can act as a semi-flexible spacer, balancing rigidity and conformational freedom. Piperidine-phenyl acetic acid derivatives in PROTACs show improved ternary complex formation .
- Bioisosteric Replacements : Replace the hydroxypyrimidine group with bioisosteres (e.g., thiazole) to enhance solubility while retaining binding affinity .
Q. What analytical methods address discrepancies in purity assessments of pyrimidine derivatives?
- Methodological Answer :
- HPLC-PDA/MS Dual Detection : Combine UV (photodiode array) and mass spectrometry to detect trace impurities (e.g., hydrolyzed cyanoamino byproducts).
- Thermogravimetric Analysis (TGA) : Monitor thermal stability to identify hydrate or solvate forms that may affect purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
